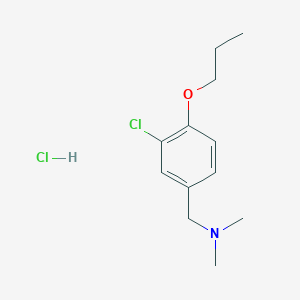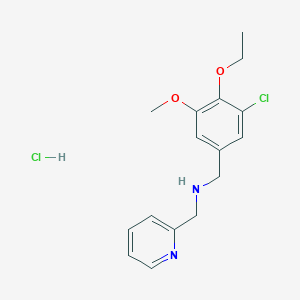
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide, also known as DTTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DTTB is a member of the thienylbenzamide family of compounds, which are known for their diverse biological activities and unique structural features.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide is not yet fully understood, but it is believed to involve the inhibition of various cellular pathways and signaling molecules involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases, which play important roles in the regulation of gene expression and cellular signaling.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of pro-inflammatory cytokines and chemokines, and the modulation of neurotransmitter release and synaptic plasticity in the brain. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide is its high potency and selectivity towards cancer cells, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in clinical trials. However, one of the limitations of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide is its relatively complex synthesis method, which may limit its widespread use in research laboratories.
Orientations Futures
There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide, including:
1. Further investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide and its effects on cellular pathways and signaling molecules involved in cancer cell proliferation, inflammation, and neurodegeneration.
2. Development of new derivatives of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide with improved potency, selectivity, and pharmacokinetic properties for use as cancer therapies.
3. Exploration of the potential applications of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide in other fields, such as materials science and catalysis.
4. Investigation of the potential synergistic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide with other anticancer agents and immunotherapies.
5. Clinical trials to evaluate the safety and efficacy of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide as a cancer therapy in humans.
In conclusion, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide is a promising compound with potential applications in various fields, particularly in the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential applications, but the current data suggest that it is a valuable tool for studying cancer biology and developing new cancer treatments.
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenyl-3-(trifluoromethyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)14-6-4-5-13(11-14)17(23)22(15-7-2-1-3-8-15)16-9-10-26(24,25)12-16/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHSFRHCVOKDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4228394.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4228407.png)


![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4228426.png)
![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)

![{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B4228442.png)


![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4228457.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)